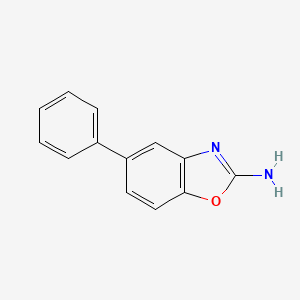

5-Phenyl-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPIONHEDWZNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311826 | |

| Record name | 5-Phenyl-2-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126637-54-4 | |

| Record name | 5-Phenyl-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126637-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Aminobenzoxazole Derivatives, with Implications for 5 Phenyl 1,3 Benzoxazol 2 Amine

Cyclization Strategies from 2-Aminophenol (B121084) Precursors

The most prevalent and classical approach to constructing the benzoxazole (B165842) skeleton involves the condensation and subsequent cyclization of 2-aminophenol precursors with a variety of reagents. nih.govrsc.org This strategy is valued for its directness and the accessibility of the starting materials. The specific nature of the cyclizing agent dictates the substitution pattern at the 2-position of the resulting benzoxazole.

Direct cyclization using electrophilic cyanating agents offers a powerful route to 2-aminobenzoxazoles. These reagents introduce the requisite cyano group that facilitates the intramolecular ring closure with the adjacent hydroxyl and amino functionalities of the 2-aminophenol.

A significant advancement in the synthesis of 2-aminobenzoxazoles involves the use of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. nih.govorganic-chemistry.org This method provides a safer alternative to highly toxic reagents like cyanogen (B1215507) bromide (BrCN). nih.govorganic-chemistry.org The reaction typically proceeds by treating a substituted 2-aminophenol with NCTS in the presence of a base or a Lewis acid.

One approach involves the use of lithium hexamethyldisilazide (LiHMDS) as the base in tetrahydrofuran (B95107) (THF). organic-chemistry.org This protocol is operationally simple, has short reaction times, and provides the desired 2-aminobenzoxazole (B146116) derivatives in high yields. organic-chemistry.org The reaction is believed to proceed via nucleophilic attack of the deprotonated aminophenol on the cyano group of NCTS, followed by intramolecular cyclization.

Another developed protocol utilizes a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to activate the NCTS reagent. nih.gov The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) under reflux conditions. This method is noted for its operational simplicity and wide substrate scope. nih.gov The proposed mechanism involves the activation of NCTS by coordination of the Lewis acid to the cyano group, which enhances its electrophilicity. The amino group of the 2-aminophenol then attacks the activated cyano group, leading to the elimination of a sulfonamide residue. Subsequent attack by the hydroxyl group on the electron-deficient carbon results in the formation of the benzoxazole ring. nih.gov

Table 1: Synthesis of 2-Aminobenzoxazoles using NCTS with Lewis Acid

| Entry | 2-Aminophenol Substituent | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | H | 2-Aminobenzoxazole | 89 | 25 |

| 2 | 4-Methyl | 5-Methyl-1,3-benzoxazol-2-amine | 85 | 30 |

| 3 | 4-Chloro | 5-Chloro-1,3-benzoxazol-2-amine | 93 | 25 |

| 4 | 4-Nitro | 5-Nitro-1,3-benzoxazol-2-amine | 98 | 25 |

| 5 | 4-Phenyl | 5-Phenyl-1,3-benzoxazol-2-amine | 78 | 30 |

Data sourced from a study on NCTS-mediated cyclization. nih.gov Reaction conditions involved o-aminophenol (0.9 mmol), NCTS (1.5 equiv), and BF₃·Et₂O (2 equiv) in 1,4-dioxane at reflux.

Two versatile, one-pot procedures have been developed for the synthesis of 2-aminobenzoxazoles utilizing commercially available tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. acs.orgacs.orgnih.gov These methods are conducted under mild conditions and provide products in modest to excellent yields. acs.org

The tetramethyl orthocarbonate procedure involves reacting a 2-aminophenol with an amine and tetramethyl orthocarbonate, typically in a solvent like chloroform (B151607) with acetic acid, under mild heating (e.g., 60 °C). acs.orgacs.org This method is advantageous as it generates methanol (B129727) as a byproduct, which is considered environmentally friendly. acs.org

The 1,1-dichlorodiphenoxymethane method involves reacting the 2-aminophenol with an amine and 1,1-dichlorodiphenoxymethane in a solvent such as toluene, often in the presence of a base like triethylamine (B128534) (Et₃N) at room temperature. acs.org This procedure is particularly useful when dealing with volatile amines or substrates with acid-sensitive functional groups due to its neutral pH and room temperature conditions. acs.org The higher reactivity of 1,1-dichlorodiphenoxymethane allows the reaction to proceed without heating. acs.org Both methods demonstrate broad scope with respect to the amine and the substituted 2-aminophenol, tolerating both electron-donating and electron-withdrawing groups. acs.org

Table 2: Substrate Scope for the Synthesis of 2-Aminobenzoxazoles

| Entry | 2-Aminophenol Substituent | Amine | Method | Yield (%) |

|---|---|---|---|---|

| 1 | H | N-Boc-piperazine | Tetramethyl Orthocarbonate | 87 |

| 2 | 4-Cl | N-Boc-piperazine | Tetramethyl Orthocarbonate | 85 |

| 3 | 4-OCH₃ | N-Boc-piperazine | Tetramethyl Orthocarbonate | 65 |

| 4 | 4-F | N-Boc-piperazine | 1,1-Dichlorodiphenoxymethane | 91 |

| 5 | 4-CH₃ | N-Boc-piperazine | 1,1-Dichlorodiphenoxymethane | 89 |

The reaction of 2-aminophenols with isothiocyanates provides a pathway to 2-aminobenzoxazole derivatives. nih.govresearchgate.net The general strategy involves the initial formation of a thiourea (B124793) intermediate by the reaction of the amino group of the 2-aminophenol with the isothiocyanate. This is followed by a cyclodesulfurization step, where the hydroxyl group displaces a sulfur-containing leaving group to form the oxazole (B20620) ring.

This cyclization often requires a promoter or catalyst, such as a heavy-metal oxide or a transition metal, to facilitate the removal of sulfur. acs.org For instance, reacting 2-aminophenol with thiourea at high temperatures (200 °C) can produce benzoxazole-2-thiol, which can then be further functionalized. rsc.org The direct conversion of the intermediate thiourea to a 2-aminobenzoxazole derivative is a key step. The base-promoted oxidative iodination of an intermediate can lead to cyclization and the formation of the C-O bond, affording the amino aryl benzoxazole. nih.gov

Condensation reactions represent a traditional and widely used approach for synthesizing the benzoxazole core. nih.govrsc.org This involves reacting 2-aminophenol with various carbonyl-containing compounds, such as carboxylic acids or their derivatives.

The condensation of 2-aminophenol with acid derivatives like benzoyl chloride is a direct method for preparing 2-substituted benzoxazoles. rsc.org For the synthesis of a compound like this compound, the analogous reaction would involve a 2-amino-4-phenylphenol (B72062) precursor. The reaction between 2-aminophenol and benzoyl chloride, for example, yields 2-phenylbenzoxazole (B188899).

This reaction typically proceeds through two steps: an initial N-acylation of the 2-aminophenol to form an o-hydroxyanilide intermediate, followed by an acid-catalyzed or thermally-induced intramolecular cyclodehydration to form the benzoxazole ring. nih.gov Various catalysts have been developed to make this process more efficient and environmentally friendly. For instance, a dual acidic (Brønsted and Lewis) hafnium-based metal-organic framework (Hf-BTC) has been used to catalyze the condensation of 2-aminophenol with benzoyl chloride under solvent-free microwave irradiation, with the catalyst being reusable for several runs. rsc.org

Table 3: Catalyst Performance in the Synthesis of 2-Phenylbenzoxazole

| Catalyst | Conditions | Time (min) | Yield (%) |

|---|---|---|---|

| Hf-BTC | 120 °C, Microwave, Solvent-free | 15 | 85 |

| LAIL@MNP | 70 °C, Ultrasound, Solvent-free | 30 | 82 |

Data sourced from studies on catalytic benzoxazole synthesis. rsc.orgnih.gov LAIL@MNP refers to a magnetic nanoparticle-supported Lewis acidic ionic liquid.

Condensation Reactions Leading to Benzoxazole Formation

Condensation with Aldehydes and Subsequent Cyclization Protocols

The condensation of o-aminophenols with aldehydes represents a fundamental approach to constructing the benzoxazole core. researchgate.netresearchgate.net This method typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. nih.gov For the synthesis of 2-aminobenzoxazoles, this strategy can be adapted, though it more commonly leads to 2-aryl or 2-alkyl benzoxazoles.

Recent advancements have focused on making this process more environmentally friendly and efficient. For instance, elemental sulfur (S8) has been effectively used as a stoichiometric oxidant in the condensation of 2-aminophenols with a variety of aldehydes. researchgate.net This reaction, catalyzed by sodium sulfide, proceeds in satisfactory yields and is scalable. researchgate.net Another green approach involves the use of an imidazolium-based ionic liquid as a catalyst under microwave irradiation, which offers the advantages of being solvent-free and having short reaction times. researchgate.net

A plausible reaction mechanism involves the initial activation of the aldehyde's carbonyl group by a catalyst. This is followed by a reaction with 2-aminophenol to form an intermediate, which then eliminates a water molecule to yield an imine. Subsequent attack of the hydroxyl group on the imine leads to another intermediate that, upon oxidation, forms the final 2-phenylbenzoxazole product. nih.gov

Approaches Utilizing Benzoxazole-2-thiol Precursors

Benzoxazole-2-thiol is a versatile and readily available precursor for the synthesis of 2-aminobenzoxazole derivatives. researchgate.net This intermediate can be synthesized by reacting 2-aminophenol with reagents like thiourea. nih.gov The thiol group at the C2 position is a good leaving group, making it amenable to substitution reactions.

One notable method involves the reaction of 2-mercaptobenzoxazoles with various amines. acs.org A catalyst-free amination of 2-mercaptobenzoxazoles has been successfully achieved on water under microwave irradiation, producing 2-aminobenzoxazoles in moderate to high yields. acs.org This process is advantageous due to its use of water as a solvent, short reaction times, and the low environmental impact of the starting materials. acs.org

| Amine | Product | Yield (%) |

| n-Butylamine | N-Butylbenzo[d]oxazol-2-amine | 91 |

| Benzylamine | N-Benzylbenzo[d]oxazol-2-amine | 80 acs.org |

| N-Benzylmethylamine | N-Benzyl-N-methylbenzo[d]oxazol-2-amine | 81 acs.org |

| Morpholine (B109124) | 2-Morpholinobenzo[d]oxazole | 89 acs.org |

| Ethanolamine | 2-(Benzo[d]oxazol-2-ylamino)ethanol | 85 acs.org |

This table showcases the yields of various 2-aminobenzoxazole derivatives synthesized from the amination of 2-mercaptobenzoxazole (B50546). acs.orgacs.org

Intramolecular Smiles Rearrangement Mechanisms in Benzoxazole Ring Formation

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool in the synthesis of N-substituted 2-aminobenzoxazoles. nih.govresearchgate.netacs.org This rearrangement allows for the formation of a new C-N bond under relatively mild conditions. nih.govacs.org

A synthetic strategy utilizing this rearrangement involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by reaction with an amine. nih.govresearchgate.net This one-pot amination proceeds via an intramolecular Smiles rearrangement and is notable for its broad amine scope, short reaction times, and metal-free conditions. nih.govacs.org The proposed mechanism begins with the S-alkylation of the thiol. This is followed by a nucleophilic attack of the nitrogen atom on the benzoxazole ring carbon, leading to a spiro intermediate. Finally, rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole. acs.org

Another application of the Smiles rearrangement involves the reaction of substituted benzoxazole-2-thiol with 2-chloro-N-arylacetamides in a potassium hydroxide-dimethylformamide (KOH-DMF) system. researchgate.net This method provides a straightforward route to N-aryl-2-aminobenzoxazoles in moderate to good yields without the need for a transition metal catalyst. researchgate.net

Nucleophilic Displacement Reactions on Pre-functionalized Benzoxazoles

The synthesis of 2-aminobenzoxazoles can be efficiently achieved through nucleophilic displacement reactions on benzoxazoles that have been pre-functionalized at the C2 position with a suitable leaving group. google.com Common leaving groups include halogens (like chlorine or bromine) and thiol or thiomethyl groups. google.com

These methods generally require the synthesis of the 2-substituted benzoxazole intermediate, which can sometimes involve harsh reagents. google.com However, they offer a direct route to introducing the amino functionality.

Amination via Displacement of Halogen or Thiol Moieties at the C2 Position

The direct amination of 2-halobenzoxazoles or 2-mercaptobenzoxazoles is a widely used strategy. The reaction of a 2-chlorobenzoxazole (B146293) with an amine in the presence of a base is a common, albeit multi-step, procedure. tandfonline.com

More recent and efficient methods have been developed. For example, a catalyst-free amination of 2-mercaptobenzoxazoles can be performed in water under microwave irradiation, providing a greener alternative. acs.org This method has been shown to be scalable and avoids the use of external catalysts or additives. acs.org The reaction of 2-mercaptobenzoxazole with various primary and secondary amines under these conditions leads to the corresponding 2-aminobenzoxazoles in good yields. acs.org For instance, the reaction with n-butylamine gives a 91% yield of N-butylbenzo[d]oxazol-2-amine. acs.org

Development of One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce the number of isolation and purification steps, saving time, resources, and minimizing waste. Several one-pot methods for the synthesis of 2-aminobenzoxazoles have been developed.

One such strategy involves the reaction of 2-aminophenol and an isothiocyanate, followed by the addition of a desulfurizing agent in the same reaction vessel. tandfonline.com Triflic acid has been identified as an effective cyclodesulfurizing reagent for this transformation, leading to the formation of 2-aminobenzoxazoles. tandfonline.com The reaction is believed to proceed through the formation of an intermediate thiourea, which then undergoes reversible cyclization and desulfurization. tandfonline.com

Another efficient one-pot procedure utilizes the reaction of an o-aminophenol, an amine, and a reagent like tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. google.comscribd.com This method is versatile and proceeds under mild conditions, often at room temperature. google.com

| Reagent System | Key Features |

| 2-Aminophenol, Isothiocyanate, Triflic Acid | Circumvents isolation of thiourea intermediate. tandfonline.com |

| 2-Aminophenol, Amine, Tetramethyl Orthocarbonate | Mild conditions, versatile. google.comscribd.com |

| 2-Aminophenol, Amine, 1,1-Dichlorodiphenoxymethane | Versatile, uses easily handled solid reagent. google.comscribd.com |

| Benzoxazole-2-thiol, Chloroacetyl Chloride, Amine | Metal-free, wide amine scope, short reaction time. nih.govacs.org |

This table summarizes various one-pot synthetic protocols for 2-aminobenzoxazoles, highlighting their key features.

Modern and Sustainable Synthetic Protocols for Benzoxazole Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. This has led to the development of new protocols for benzoxazole synthesis that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. organic-chemistry.orgjetir.org

Water has been explored as a green solvent for these syntheses. An efficient one-step synthesis of benzoxazole-2-thiols has been achieved by the cyclization of 2-aminophenols with tetramethylthiuram disulfide in water. rsc.org Similarly, the amination of 2-mercaptobenzoxazoles has been successfully carried out in water under microwave irradiation. acs.orgorganic-chemistry.org

The use of reusable catalysts is another hallmark of sustainable synthesis. Samarium triflate has been employed as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org Ionic liquids supported on magnetic nanoparticles have also been developed as recyclable catalysts for the solvent-free synthesis of benzoxazoles under ultrasound irradiation. nih.govbohrium.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. nih.gov

Furthermore, natural sunlight has been harnessed as a clean and efficient energy source for the photocatalytic synthesis of benzoxazole-bridged covalent organic frameworks. nih.gov

Application of Metal-Free and Green Catalysis Approaches (e.g., Preheated Fly Ash, PEG-SO3H, Ionic Liquids)

The shift away from transition metal catalysis, which can involve toxic and expensive metals, has led to the exploration of metal-free and green catalytic systems. mdpi.comresearchgate.net These methods aim to reduce environmental impact while maintaining high efficiency.

Ionic Liquids (ILs): Ionic liquids have emerged as promising green catalysts and reaction media due to their low vapor pressure, high thermal stability, and potential for recyclability. mdpi.comnih.govrsc.org A notable example is the use of the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) to catalyze the direct oxidative C-H amination of benzoxazoles. mdpi.com This method proceeds smoothly at room temperature, using tert-butyl hydroperoxide (TBHP) as the oxidant.

The reaction is efficient for a wide range of secondary amines and benzoxazoles, producing 2-aminobenzoxazoles in good to excellent yields (up to 97%). mdpi.comnih.gov A key advantage of this system is the ability to recycle and reuse the [BPy]I catalyst for at least four cycles without a significant drop in its catalytic activity. mdpi.comresearchgate.net This approach avoids the need for stoichiometric amounts of hypervalent iodine compounds like PhI(OAc)₂ or 2-iodoxybenzoic acid (IBX), which were used in earlier metal-free systems. mdpi.com

Table 1: Ionic Liquid-Catalyzed Synthesis of 2-Aminobenzoxazoles This table is generated based on data describing the optimization of the ionic liquid-catalyzed reaction.

| Entry | Catalyst Loading (mol%) | Oxidant | Temperature | Reaction Time | Yield (%) |

| 1 | 5 | TBHP | Room Temp. | 7 h | Good |

| 2 | 10 | TBHP | Room Temp. | 5 h | High |

| 3 | 15 | TBHP | Room Temp. | 3.5 h | Excellent (up to 97%) |

| 4 | 10 | H₂O₂ | Room Temp. | 12 h | Low |

| 5 | 10 (Recycled, 4th run) | TBHP | Room Temp. | 5 h | High |

Microwave and Ultrasound-Assisted Synthesis for Accelerated Reactions

To enhance reaction rates and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of 2-aminobenzoxazoles.

Microwave-Assisted Synthesis: Microwave irradiation dramatically reduces reaction times, often from hours or days to mere minutes. nih.govresearchgate.net A catalyst-free amination of 2-mercaptobenzoxazoles has been developed that occurs on water under microwave heating (100–150 °C), completing within an hour. nih.gov This method is scalable and avoids the need for external catalysts or additives, using an inexpensive starting material. nih.gov In other studies, microwave irradiation has been used to facilitate the Smiles rearrangement, an intramolecular SNAr reaction, to produce N-substituted aminobenzoxazoles. acs.org However, in some cases, microwave heating can lead to mixtures of products, requiring careful optimization of reaction conditions. nih.govacs.org

Ultrasound-Assisted Synthesis: Sonochemistry offers another green and efficient pathway for synthesizing heterocyclic compounds. researchgate.netnih.gov The application of high-frequency sound waves accelerates chemical reactions through acoustic cavitation, leading to enhanced yields and significantly shorter reaction times under milder conditions. researchgate.net The synthesis of 2-aminobenzoxazoles and related benzimidazoles from 2-aminophenols or o-phenylenediamines has been effectively achieved using ultrasonic irradiation. researchgate.net This method is noted for dramatically reducing reaction times compared to conventional heating methods, making it a valuable tool in medicinal chemistry and drug discovery processes. researchgate.netrsc.org

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis Times This table is generated based on findings from studies on ultrasound and microwave-assisted synthesis.

| Synthetic Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Hours to Days | Well-established procedures |

| Microwave-Assisted | Minutes to 1 hour | Rapid heating, reduced time, catalyst-free options. nih.gov |

| Ultrasound-Assisted | 15 to 50 minutes | Reduced time, milder conditions, improved yields. researchgate.netnih.govrsc.org |

Mechanochemical and Deep Eutectic Solvent Reaction Conditions for Environmental Friendliness

Furthering the goals of green chemistry, mechanochemical and deep eutectic solvent (DES)-based syntheses minimize or eliminate the use of hazardous organic solvents.

Mechanochemical Synthesis: Mechanochemistry involves conducting reactions in the solid state through grinding or milling, often without any solvent. This technique has been successfully used for the one-pot synthesis of related heterocycles like 2-aminothiazoles. rsc.org The process involves an initial acid-mediated reaction followed by a base-mediated condensation under ball-milling conditions, demonstrating the potential for sequential one-pot reactions in the solid state. rsc.org This solvent-free approach offers high atom economy and reduces waste.

Deep Eutectic Solvents (DES): Deep eutectic solvents are mixtures of compounds (e.g., choline (B1196258) chloride and urea) that form a eutectic with a melting point far lower than the individual components. academie-sciences.frmdpi.comacademie-sciences.fr They are considered green solvents because they are often biodegradable, non-toxic, and inexpensive. academie-sciences.frresearchgate.net DES have been effectively used as both the solvent and catalyst for the one-pot, three-component synthesis of 2-aminoxazole and 2-aminothiazole (B372263) derivatives. academie-sciences.fracademie-sciences.frresearchgate.net These reactions proceed under mild conditions (e.g., 60 °C) with short reaction times and result in excellent yields. academie-sciences.fracademie-sciences.fr The use of DES, such as a combination of choline chloride and glycerol (B35011) or urea, has also been shown to decrease reaction times for the synthesis of 2-aminoimidazoles from 10-12 hours in traditional solvents to 4-6 hours. mdpi.comnih.gov

Challenges and Optimization Strategies in Synthetic Routes for 2-Aminobenzoxazoles

Despite the development of advanced methodologies, challenges remain in the synthesis of 2-aminobenzoxazoles, necessitating careful optimization to achieve high yields and purity.

A primary challenge is the reliance on toxic reagents like cyanogen bromide (BrCN) in classical cyclization methods. acs.orgnih.gov While effective, its high toxicity pushes the need for safer alternatives. One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous electrophilic cyanating agent. nih.govacs.org However, reactions with NCTS can be difficult to reproduce and may require Lewis acid catalysis (e.g., BF₃·Et₂O) and optimization of solvents to achieve good yields. nih.govresearchgate.net

Another significant challenge is controlling selectivity and avoiding side-product formation. In methods involving the Smiles rearrangement of substituted benzoxazole-2-thiols, the formation of disulfide analogs is a common issue. nih.govacs.org Optimization studies have shown that the choice of base and temperature plays a crucial role. For instance, using triethylamine (Et₃N) as a base can suppress disulfide formation, which may occur via a radical mechanism. nih.govacs.org

Furthermore, the substrate scope can be a limitation. Some methods that work well for certain aromatic substrates may fail or give low yields for others, particularly those with different electronic or steric properties. nih.gov Direct C-H amination methods, while innovative, can suffer from drawbacks such as the need for transition metal catalysts, high temperatures, co-oxidants, or an inert atmosphere. nih.govacs.org The development of electrochemical methods, which use acetic acid as both an electrolyte and a reactant, represents a cleaner approach by avoiding metal catalysts and supporting electrolytes entirely. epa.gov

Table 3: Common Challenges and Optimization Strategies in 2-Aminobenzoxazole Synthesis This table is generated based on data from various synthetic studies.

| Challenge | Traditional Approach/Problem | Optimization Strategy/Alternative |

| Reagent Toxicity | Use of highly toxic cyanogen bromide (BrCN). nih.gov | Employing safer cyanating agents like NCTS with Lewis acid catalysis. nih.gov |

| Side-Product Formation | Formation of disulfide byproducts in thiol-based routes. acs.org | Careful selection of base (e.g., Et₃N) and temperature control. nih.gov |

| Harsh Conditions | High temperatures, inert atmospheres, use of metal catalysts. acs.org | Application of microwave/ultrasound, ionic liquids, or DES. mdpi.comnih.govresearchgate.net |

| Low Yields/Reproducibility | Inconsistent results with some greener reagents. acs.org | Systematic screening of solvents, catalysts, and reaction conditions. nih.govresearchgate.net |

| Limited Substrate Scope | Methods effective only for specific classes of substrates. nih.gov | Exploring alternative reaction pathways like the Smiles rearrangement or direct amination. nih.gov |

Structure Activity Relationship Sar and Structural Insights for 2 Aminobenzoxazole Derivatives, Informing the Design of 5 Phenyl 1,3 Benzoxazol 2 Amine Analogues

General Principles of SAR in Substituted Benzoxazole (B165842) Systems

The benzoxazole scaffold is a versatile heterocyclic system, and its biological profile can be modulated by introducing various substituents at different positions. SAR studies suggest that the nature and position of these substituents significantly influence the compound's interaction with biological targets. The presence of electron-withdrawing or electron-releasing groups on the benzoxazole ring can alter the electronic properties of the molecule, thereby affecting its binding affinity and efficacy. researchgate.net In many instances, the most critical positions for substitution on the benzoxazole ring have been identified as positions 2 and 5. nih.gov

For example, in a series of 2-aminobenzoxazole (B146116) derivatives developed as inhibitors of the sphingosine-1-phosphate transporter Spns2, a pharmacophore model was established with three key regions for modification: a hydrophobic tail, a heterocyclic linker (the benzoxazole core), and a primary amine head group. nih.gov This modular approach to SAR allows for systematic optimization of the compound's properties. The benzoxazole core itself was found to be an excellent isostere for a 'phenyl-oxadiazole' linker in this context. nih.gov

Impact of Substituents on the Benzoxazole Core

Substitution at the C5 position of the benzoxazole ring, particularly with aryl groups, has a profound impact on the biological activity of the resulting compounds. In the pursuit of novel antifungal agents, a series of C5-alkyl-substituted 2-aminobenzoxazole derivatives were synthesized via Suzuki cross-coupling reactions. nih.gov Several of these compounds exhibited potent, broad-spectrum antifungal activity, in some cases significantly exceeding that of the commercial fungicide hymexazol. nih.gov

Specifically, compounds with certain phenyl substituents at the C5 position demonstrated notable efficacy against various phytopathogenic fungi. The electronic nature of the substituent on the phenyl ring was a key determinant of activity. For instance, the presence of a trifluoromethyl group, a strong electron-withdrawing group, at the para-position of the C5-phenyl ring led to a compound with high antifungal activity. nih.gov

In a different context, a study on 2-aryl-5-benzoxazolealkanoic acids as anti-inflammatory agents revealed that substitution at the 5-position was crucial for activity. nih.gov An α-methylacetic acid group at this position was found to be preferable to other functionalities like esters, amides, alcohols, or amines for anti-inflammatory effects. nih.gov This highlights that the nature of the substituent at C5, in combination with substitutions at other positions, dictates the pharmacological profile.

The 2-amino group is a key functional handle for modifying the properties of benzoxazole derivatives. Both substitutions on the nitrogen atom (N-substitution) and alterations to the amine group itself can lead to significant changes in biological activity. nih.gov

In the development of Spns2 inhibitors, modifications to the amine head group were extensively investigated. nih.gov It was discovered that a positively charged cyclic secondary amine, such as a pyrrolidine (B122466) ring, was preferred over a primary amine for inhibitory potency. nih.gov Introducing a 2-amino group to create a more polar head group showed that increasing the carbon linker length between the two amino groups improved activity. nih.gov However, N-methylation of the terminal amine resulted in a loss of activity, while re-introducing polarity with an aminoethyl group restored potency. nih.gov This suggests a delicate balance between charge, polarity, and steric bulk in the amine substituent.

Steric hindrance on the amine can also significantly affect reactivity and, by extension, biological interactions. In synthetic studies, sterically hindered amines showed lower yields in N-substitution reactions, indicating that bulky groups on the nitrogen may prevent optimal binding to a target site. nih.gov The electronic effects of substituents on N-aryl groups also play a role, with both electron-donating and electron-withdrawing groups being generally well-tolerated in many synthetic and biological contexts. nih.gov

Positional Effects of Functional Groups on Pharmacological Efficacy

The specific placement of functional groups on the benzoxazole core and its substituents is a critical determinant of pharmacological efficacy. Isomeric variations, where the same functional group is moved to a different position, can lead to dramatic differences in activity.

A clear example of positional effects was observed in the SAR of Spns2 inhibitors. nih.gov The benzoxazole scaffold is asymmetrical, allowing for different positional isomers. When a decyl tail was moved from the 5-position to the 6-position (para to the ring nitrogen), the inhibitory activity improved. nih.gov This demonstrates that the spatial arrangement of hydrophobic substituents relative to the heterocyclic core is crucial for optimal target engagement.

Similarly, for antifungal derivatives of benzoxazolylalanine, the position of a nitrogen atom within a quinolinyl substituent influenced activity. nih.gov Compounds with the nitrogen atom in the ring directly attached to the benzoxazole moiety were generally more active. nih.gov Furthermore, the placement of electron-withdrawing groups like halogens on an aryl ring can significantly enhance potency. For instance, halogen substitution at the para-position of a 2-aryl ring in 2-aryl-5-benzoxazoleacetic acids resulted in the most active anti-inflammatory compounds. nih.gov

Correlation of Molecular Descriptors with Biological Activity

The biological activity of 2-aminobenzoxazole derivatives can often be rationalized and predicted by considering key molecular descriptors such as lipophilicity, electronic properties, and steric compatibility.

Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (logP), plays a crucial role in determining how a compound interacts with biological membranes and hydrophobic pockets of target proteins. In the SAR of Spns2 inhibitors, a homologation study was performed to determine the optimal length of a hydrophobic alkyl tail. nih.gov Potency increased as the alkyl chain length increased from octyl to nonyl, but then decreased with a dodecyl chain. This indicates an optimal lipophilicity range for this series of compounds, with nonyl to undecyl tails being ideal. nih.gov

Electronic Properties: The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), significantly influences a molecule's reactivity and its ability to form non-covalent interactions like hydrogen bonds and π-π stacking. The antifungal activity of 5-substituted 2-aminobenzoxazoles was found to be sensitive to the electronic properties of the substituent on the C5-phenyl ring. nih.gov Similarly, the anti-inflammatory activity of 2-aryl-5-benzoxazoleacetic acids was enhanced by the presence of electron-withdrawing halogen atoms on the 2-aryl ring. nih.gov

Steric Compatibility: The size and shape of substituents (steric factors) determine how well a molecule can fit into the binding site of a biological target. Steric hindrance can negatively impact activity, as seen in N-substituted 2-aminobenzoxazoles where bulky amines led to reduced reaction yields, suggesting a potential for reduced binding affinity. nih.gov Conversely, the introduction of a chiral methyl group at a benzylic position in a series of 2-aminobenzoxazole derivatives acting as ChemR23 inhibitors had a significant positive impact on potency, indicating a specific and sterically defined binding pocket. researchgate.net

The interplay of these molecular descriptors is complex, and optimizing a lead compound often involves a multi-parameter approach to achieve the desired biological profile.

Data Tables

Table 1: Antifungal Activity of Selected 5-Substituted 2-Aminobenzoxazole Derivatives

This table presents the in vitro antifungal activity (EC₅₀ in µg/mL) of selected 2-aminobenzoxazole derivatives against the phytopathogenic fungus Botrytis cinerea (BC).

| Compound ID | R Group at C5-Position | EC₅₀ (µg/mL) for B. cinerea |

| 3a | 4-Fluorophenyl | 1.48 |

| 3b | 4-Chlorophenyl | 4.86 |

| 3c | 4-Bromophenyl | 3.32 |

| 3e | 4-(Trifluoromethyl)phenyl | 2.05 |

| 3m | 3,4-Dichlorophenyl | 3.51 |

| Hymexazol (Control) | - | 53.4 |

Data sourced from a study on the discovery of novel antifungal agents. nih.gov

Table 2: Inhibitory Activity of 2-Aminobenzoxazole Derivatives against Spns2

This table shows the structure-activity relationship for a series of 2-aminobenzoxazole derivatives as inhibitors of the sphingosine-1-phosphate transporter Spns2, with activity measured by IC₅₀ values.

| Compound ID | Tail Group | Head Group | IC₅₀ (nM) |

| 33p | 6-Decyl | Pyrrolidine | 94 |

| 34p | 5-Octyl | Pyrrolidine | >1000 |

| 35p | 5-Nonyl | Pyrrolidine | 150 |

| 36p | 5-Decyl | Pyrrolidine | 100 |

| 37p | 5-Dodecyl | Pyrrolidine | 320 |

Data sourced from a study on potent Spns2 inhibitors. nih.gov

Biological Activity and Pharmacological Screening of 2 Aminobenzoxazole Derivatives, with Relevance to 5 Phenyl 1,3 Benzoxazol 2 Amine

Broad-Spectrum Antimicrobial Investigations

Derivatives of 2-aminobenzoxazole (B146116) have been the subject of extensive research for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.

The antibacterial potential of 2-aminobenzoxazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that certain substitutions on the benzoxazole (B165842) ring system can lead to significant antibacterial efficacy. For instance, a series of novel benzoxazole derivatives, including those with 2-phenyl and 2-N-phenyl groups, were screened against various bacterial strains. nih.gov Many of these compounds demonstrated potent activity, particularly against Escherichia coli. nih.gov

In a study focused on benzothiazole (B30560) and benzoxazole-2-amine derivatives, compound 8t, which features a 5,6-difluorosubstituted benzothiazole, was identified as a potent inhibitor of Gram-positive pathogens. nih.gov This compound also showed potential against drug-resistant bacteria. nih.gov While 2-mercaptobenzothiazole (B37678) derivatives were found to be more active against bacteria, the isosteric replacement with a 2-amino group in 2-aminobenzothiazoles resulted in a loss of antibacterial activity, suggesting the nature of the substituent at the 2-position is critical. nih.govnih.gov

Conversely, some studies have reported that 2-aminobenzoxazole derivatives exhibit limited to no activity against certain bacterial strains. nih.gov However, other research has highlighted the broad-spectrum antibacterial potential of synthetic benzoxazole derivatives against both Gram-positive bacteria like Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Phenyl and 2-N-phenyl benzoxazole derivatives | Escherichia coli | Potent activity at 25 µg/mL | nih.gov |

| 5,6-difluorosubstituted benzothiazol-2-amine derivative (8t) | Gram-positive pathogens | Potent inhibitor | nih.gov |

| 2-Aminobenzothiazole (B30445) derivatives | Various bacterial strains | Low to no activity | nih.gov |

| Synthetic benzoxazole derivatives | Gram-positive and Gram-negative bacteria | Wide spectrum of activity | nih.gov |

The antifungal activity of 2-aminobenzoxazole derivatives has been well-documented, with many compounds showing promising results against various fungal pathogens, including Candida albicans. nih.govrasayanjournal.co.in In one study, several 2-substituted benzoxazole derivatives, including 2-phenyl and N-phenyl-1,3-benzoxazol-2-amine scaffolds, exhibited significant antifungal activity. nih.gov Specifically, compounds with greater than 70% inhibition against C. albicans were identified. nih.gov

Another study focusing on 6-substituted 2-aminobenzothiazole derivatives found that most of the synthesized compounds displayed noteworthy antifungal activity. nih.gov Certain derivatives were particularly effective against Candida albicans, Candida parapsilosis, and Candida tropicalis, with minimum inhibitory concentrations (MICs) as low as 4-8 mg/mL. nih.govresearchgate.net It has been noted that while 2-mercapto derivatives of benzothiazole are generally more potent against bacteria, the 2-amino counterparts show greater promise as antifungal agents. nih.gov

Furthermore, research into 3-(2-benzoxazol-5-yl)alanine derivatives revealed that their antifungal properties were more pronounced than their antibacterial effects, with several compounds active against Pichia pastoris and the pathogenic yeast Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected 2-Aminobenzoxazole and 2-Aminobenzothiazole Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-Phenyl and N-phenyl-1,3-benzoxazol-2-amine derivatives | Candida albicans | >70% inhibition | nih.gov |

| 6-Substituted 2-aminobenzothiazole derivatives | Candida albicans, Candida parapsilosis, Candida tropicalis | MIC values of 4-8 mg/mL | nih.govresearchgate.net |

| 3-(2-Benzoxazol-5-yl)alanine derivatives | Pichia pastoris, Candida albicans | Active | nih.gov |

Anticancer and Antiproliferative Evaluation

The 2-aminobenzoxazole core is a key feature in many compounds with demonstrated anticancer and antiproliferative activities.

A notable example of a bioactive benzoxazole derivative is 5-amino-2-[p-bromophenyl]-benzoxazole, a compound structurally similar to 5-Phenyl-1,3-benzoxazol-2-amine. This derivative has shown significant anticancer effects in different breast cancer cell lines. bibliomed.org It exhibited dose-dependent toxicity against both estrogen receptor-positive (MCF-7) and receptor-negative (MDA-MB) breast cancer cells. bibliomed.org

In general, 2-aminobenzothiazole derivatives have been extensively studied for their antitumor properties against a panel of human solid cancer cell lines. researchgate.net The hybridization of the 2-aminobenzothiazole motif with other heterocyclic systems has led to compounds with potent inhibitory activity against various tumor cell lines, including HepG2, HCT-116, and MCF-7. researchgate.net The antiproliferative activity of some 2-aminobenzothiazole derivatives has been linked to their ability to inhibit specific cellular targets, although the exact mechanism is not always fully understood. researchgate.net

Table 3: Cytotoxic Effects of Selected Benzoxazole and Benzothiazole Derivatives

| Compound | Cancer Cell Line(s) | Effect | Reference |

|---|---|---|---|

| 5-Amino-2-[p-bromophenyl]-benzoxazole | MCF-7, MDA-MB (Breast cancer) | Dose-dependent toxicity, induced apoptosis | bibliomed.org |

| 2-Aminobenzothiazole-thiazolidinone hybrids | HepG2, HCT-116, MCF-7 | Potent inhibitory activity | researchgate.net |

Antiviral Investigations

While the antiviral properties of 2-aminobenzoxazole derivatives are less explored compared to their other biological activities, related heterocyclic compounds have shown promise. For instance, a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives demonstrated potent broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov Specifically, certain compounds were active against influenza A, hepatitis C virus (HCV), Coxsackie B3 virus, and hepatitis B virus (HBV) at low micromolar concentrations. nih.gov

Additionally, studies on benzotriazole (B28993) derivatives, which share a bicyclic core structure with benzoxazoles, have identified compounds with selective antiviral activity against Coxsackievirus B5. rasayanjournal.co.in These findings suggest that the 2-aminobenzoxazole scaffold could be a valuable starting point for the design of novel antiviral agents.

Mechanisms of Biological Action at Molecular Targets

The diverse biological activities of 2-aminobenzoxazole derivatives are a result of their interactions with various molecular targets. In the context of their antibacterial action, molecular docking studies have suggested that these compounds may act by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication. nih.gov

For their anticancer effects, the mechanisms are often multifaceted. The derivative 5-amino-2-[p-bromophenyl]-benzoxazole has been shown to induce apoptosis in breast cancer cells. bibliomed.org This process is associated with an increase in apoptotic cells and is regulated by caspase and bcl-2 family proteins. bibliomed.org In the broader class of 2-aminobenzothiazole derivatives, anticancer activity has been attributed to the inhibition of various protein kinases, including tyrosine kinases and serine/threonine kinases, which are crucial for tumor cell proliferation and survival. researchgate.net The 2-aminobenzothiazole fragment can form hydrogen bonds and other interactions with specific amino acid residues on target proteins, contributing to their inhibitory activity. researchgate.net

Enzyme Inhibition Studies (e.g., DNA Gyrase Inhibition)

The benzoxazole nucleus is a key feature in several compounds designed as enzyme inhibitors. nih.gov DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival, has been a prominent target for antibacterial drug discovery. nih.govresearchgate.net This enzyme is present in bacteria but absent in higher eukaryotes, making it an attractive and specific target for developing antibiotics. researchgate.net

Researchers have synthesized and tested various 2-substituted benzoxazole derivatives for their ability to inhibit DNA gyrase. nih.govresearchgate.net For instance, a series of N-phenyl-1,3-benzoxazol-2-amine derivatives were synthesized and evaluated for their antimicrobial properties, with the mechanism of action linked to DNA gyrase inhibition. nih.gov These studies suggest that the benzoxazole scaffold can serve as a foundation for developing new classes of potent antibiotic agents. researchgate.net While specific DNA gyrase inhibition data for this compound is not detailed in the provided literature, the activity of related N-phenyl-1,3-benzoxazol-2-amine derivatives underscores the potential of this chemical class. nih.gov The general approach involves designing molecules that can fit into the enzyme's active site, disrupting its function and leading to bacterial cell death. als-journal.com

To illustrate the potential of related heterocyclic structures as DNA gyrase inhibitors, the following table presents findings for various compounds targeting this enzyme.

| Compound Class | Specific Compound Example | Target Organism/Enzyme | Activity (IC₅₀ or MIC) |

| Thiazole (B1198619) Derivatives | Compound 5h | S. aureus, E. coli DNA Gyrase | IC₅₀: 3.52 µg/ml |

| Thiazole Derivatives | Compound 5g | S. aureus, E. coli DNA Gyrase | IC₅₀: 3.76 µg/ml |

| N-phenylpyrrolamides | Compound 22e | S. aureus ATCC 29213 | MIC: 0.25 µg/mL |

| N-phenylpyrrolamides | Compound 23b | K. pneumoniae ATCC 10031 | MIC: 0.0625 µg/mL |

This table showcases the inhibitory potential of various heterocyclic compounds against DNA gyrase and bacteria. Data is sourced from studies on thiazole and N-phenylpyrrolamide derivatives to provide context for enzyme inhibition studies. als-journal.comrsc.org

Receptor Modulation (e.g., 5-HT3 Receptor Partial Agonism)

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is a significant target in pharmacology, particularly for conditions related to the gastrointestinal (GI) tract and the central nervous system. acs.org While potent 5-HT3 receptor antagonists are used clinically as antiemetics, they can cause constipation as a side effect when used for conditions like diarrhea-predominant irritable bowel syndrome (IBS-D). acs.orgnih.gov

This has led to research into 5-HT3 receptor partial agonists, which could modulate receptor activity to treat conditions like IBS-D without completely blocking normal gut function. acs.org A series of 2-substituted benzoxazole derivatives have been identified as having this characteristic partial agonist activity with high affinity for the 5-HT3 receptor. nih.govnih.gov

Structure-activity relationship studies have shown that substituents on the benzoxazole ring significantly influence potency and intrinsic activity. nih.gov For example, introducing a chloro group at the 5-position of the benzoxazole ring was found to increase potency and lower the intrinsic activity. nih.gov One derivative, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v), demonstrated high binding affinity, comparable to the antagonist granisetron, but with an intrinsic activity that was only 12% of that of serotonin. nih.gov This profile suggests that such compounds could effectively manage symptoms of IBS-D with a reduced risk of constipation. nih.govnih.gov In addition to partial agonists, other research has identified 2-substituted benzoxazole carboxamides as potent 5-HT3 receptor antagonists. nih.gov

| Compound Class | Specific Compound Example | Receptor Target | Pharmacological Profile |

| Benzoxazole Derivatives | 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v) | 5-HT3 Receptor | Partial Agonist (Intrinsic activity 12% of 5-HT) |

| Benzoxazole Carboxamides | Not Specified | Human 5-HT3A Receptor | Potent Antagonist (Nanomolar in vitro activity) |

This table summarizes the modulation of the 5-HT3 receptor by different classes of benzoxazole derivatives, highlighting their potential as both partial agonists and antagonists. nih.govnih.gov

Other Therapeutic Potentials and Research Applications

The versatility of the 2-aminobenzoxazole scaffold extends to a variety of other therapeutic targets and research applications beyond DNA gyrase and 5-HT3 receptors.

Derivatives have been investigated as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). nih.gov One such 2-aminobenzoxazole derivative, SLB1122168, was identified as a potent inhibitor with an IC₅₀ of 94 nM. nih.gov Inhibition of Spns2-mediated S1P release is a promising strategy for therapeutic intervention in autoimmune diseases. nih.gov

Furthermore, 2-aminobenzoxazole-appended coumarins have been synthesized and evaluated as selective inhibitors of tumor-associated carbonic anhydrases IX and XII, which are involved in pH regulation in cancer cells. nih.gov A derivative featuring a phenyl group on the benzoxazole moiety (compound 8i) showed strong inhibition of these tumor-associated enzymes, with Ki values of 33.2 nM and 57.1 nM, respectively. nih.gov The broader 2-aminobenzoxazole class has also been explored for antifungal and antiproliferative activities. nih.gov

Application as Fluorescent Probes and Imaging Agents in Biological Systems

Beyond direct therapeutic intervention, certain benzoxazole derivatives possess unique photophysical properties that make them valuable tools in biological research. chemimpex.com 2-Phenyl-1,3-benzoxazol-5-amine, in particular, is noted for its application as a fluorescent probe. chemimpex.com

These compounds can be used in biological imaging to visualize cellular components and processes with high precision. chemimpex.com The benzoxazole core contributes to the molecule's stability and fluorescence, allowing researchers to study protein interactions and cellular signaling pathways. chemimpex.com The ability to synthesize a variety of derivatives allows for the fine-tuning of their fluorescent properties for specific applications, such as in sensor technology for the detection of specific biomolecules or metal ions. chemimpex.com Additionally, some aminobenzoxazoles have been investigated for their potential use as positron emission tomography (PET) probes, further highlighting their utility in advanced biomedical imaging. acs.org

Computational Chemistry and Molecular Modeling Approaches for Benzoxazole Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Ligand Conformation and Orientation within Target Binding Sites

Molecular docking simulations are crucial for predicting how a ligand, such as a benzoxazole (B165842) derivative, will bind to its target protein. These simulations explore various possible conformations of the ligand within the binding site and rank them based on a scoring function, which estimates the binding affinity. plos.orgijpsdronline.com This allows researchers to identify the most likely binding mode and the key interactions that stabilize the complex. For instance, in the study of benzoxazole derivatives as potential anticancer agents, docking studies can reveal how these compounds orient themselves within the active site of a target protein like thymidylate synthase. ijpsdronline.com The accuracy of these predictions is critical, as the conformation and orientation of the ligand directly influence its biological activity. plos.orgijpsdronline.com

Analysis of Specific Molecular Interactions with Biological Targets (e.g., DNA Gyrase)

Once a plausible binding pose is identified, a detailed analysis of the molecular interactions between the ligand and the target can be performed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, benzoxazole derivatives have been investigated as inhibitors of DNA gyrase, a crucial bacterial enzyme. researchgate.net Molecular docking studies have shown that these compounds can bind to the ATP-binding site of the GyrB subunit, and have revealed specific interactions, such as hydrogen bonds with key amino acid residues, that are essential for their inhibitory activity. researchgate.netnih.gov The insights gained from this analysis can guide the optimization of the lead compounds to enhance their binding affinity and, consequently, their antibacterial efficacy. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. pnrjournal.com

Development of Predictive Models for Biological Activity

QSAR models are developed using a training set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. pnrjournal.com For benzoxazole derivatives, QSAR models have been successfully developed to predict their antifungal activity against various fungal strains. esisresearch.orgresearchgate.net These models are typically based on multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN). pnrjournal.comresearchgate.net A statistically significant QSAR model can be a powerful tool for virtual screening and for prioritizing compounds for synthesis and biological testing. nih.govnih.gov

Identification and Interpretation of Key Physicochemical and Electronic Descriptors

A crucial aspect of QSAR analysis is the selection of appropriate molecular descriptors that encode the physicochemical and electronic properties of the molecules. researchgate.netresearchgate.netfrontiersin.orgnih.gov These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., HOMO and LUMO energies), and sterics (e.g., molecular weight and volume). esisresearch.orgfrontiersin.org By analyzing the coefficients of the descriptors in the QSAR equation, it is possible to identify the key properties that govern the biological activity. For example, a QSAR study on antifungal benzoxazoles revealed the importance of electronic parameters in determining their activity. nih.gov This information provides valuable insights into the mechanism of action and can guide the design of new derivatives with improved activity. nih.gov

Below is an interactive table of common physicochemical and electronic descriptors used in QSAR studies of benzoxazole derivatives:

| Descriptor Category | Descriptor | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |

| Dipole Moment | Measure of the polarity of the molecule | |

| Hydrophobic | LogP | Logarithm of the partition coefficient between octanol (B41247) and water |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in a molecule |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance | |

| Topological | Wiener Index | A distance-based topological index |

| Zagreb Indices | Vertex-degree-based topological indices |

Application of Chemometric Techniques (e.g., Principal Component Analysis (PCA), Principal Component Regression (PCR), Partial Least Squares (PLS))

Chemometric techniques are statistical and mathematical methods used to analyze chemical data. In the context of QSAR, techniques like Principal Component Analysis (PCA), Principal Component Regression (PCR), and Partial Least Squares (PLS) are widely employed. frontiersin.orgresearchgate.net PCA is often used for data exploration and dimensionality reduction, helping to identify patterns and relationships within a dataset of compounds. frontiersin.orgresearchgate.net PCR and PLS are regression methods that can handle datasets with a large number of correlated descriptors, which is often the case in QSAR studies. frontiersin.orgresearchgate.net These methods have been successfully applied to develop predictive QSAR models for the antifungal activity of benzoxazole derivatives. researchgate.net The use of these robust statistical methods helps to build more reliable and predictive QSAR models. researchgate.netresearchgate.net

Theoretical Studies on Electronic Structure and Conformational Preferences

The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental determinants of its reactivity, stability, and interaction with biological targets. For benzoxazole derivatives, theoretical studies provide a deep understanding of these characteristics, which is crucial for their application in medicinal chemistry and material science. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate these properties.

Electronic Structure Analysis

The arrangement of electrons in a molecule governs its chemical identity and reactivity. Key aspects of the electronic structure include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electronic distribution. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Negative regions indicate likely sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. In benzoxazole derivatives, the nitrogen and oxygen atoms of the oxazole (B20620) ring are typically electron-rich centers, while the hydrogen atoms of the amino group are electron-poor. researchgate.net

The Frontier Molecular Orbitals (HOMO and LUMO) are critical for understanding a molecule's electronic transitions and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For instance, DFT calculations on various benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, show that the HOMO-LUMO energy gap is influenced by the nature of substituents on the phenyl ring. mdpi.com Studies on other benzoxazole derivatives have used DFT to calculate electronic properties, confirming that the HOMO is often distributed over the electron-donating part of the molecule, while the LUMO is located on the electron-accepting fragment. nih.gov

Table 1: Calculated Electronic Properties of a Representative 2-Aminobenzothiazole (B30445) Derivative Data sourced from a computational study on a related heterocyclic system to illustrate typical values.

| Property | Value | Reference |

| HOMO Energy | -6.45 eV | mdpi.com |

| LUMO Energy | -1.72 eV | mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.73 eV | mdpi.com |

Note: The data presented is for a substituted 2-aminobenzothiazole and serves as an illustrative example of the types of values obtained through DFT calculations.

Conformational Preferences

Computational methods, particularly geometry optimization using DFT, can predict the most stable conformation (the one with the lowest energy) and the energy barriers for rotation around specific bonds. The planarity or non-planarity resulting from this rotation can significantly impact the molecule's electronic properties (e.g., the extent of π-conjugation) and its ability to fit into a biological receptor site.

Crystal structure analysis of related compounds provides experimental validation for these computational predictions. For example, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole reveals that the molecule adopts a nearly planar conformation, with very small dihedral angles between the benzoxazole system and the aminophenyl ring [0.74 (8)° and 0.67 (6)° for two independent molecules in the asymmetric unit]. nih.gov In another related structure, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, the dihedral angles between the phenyl and oxazole rings were found to be 24.6 (3)° and 26.8 (3)°. researchgate.net These values indicate that steric hindrance and electronic effects from different substituents can lead to significant deviations from planarity.

Table 2: Dihedral Angles in Related Phenyl-Substituted Heterocycles Data sourced from X-ray crystallography studies on analogous compounds.

| Compound | Dihedral Angle between Phenyl and Heterocyclic Ring System | Reference |

| 2-(2-Aminophenyl)-1,3-benzoxazole | 0.74° / 0.67° | nih.gov |

| 2-(4-Aminophenyl)-1,3-benzoxazole | 11.8° | |

| 5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | 24.6° / 26.8° | researchgate.net |

These theoretical and experimental findings on related structures suggest that the phenyl group in 5-Phenyl-1,3-benzoxazol-2-amine is likely to be twisted out of the plane of the benzoxazole ring, with the exact dihedral angle depending on the interplay of steric and electronic factors.

Future Directions and Research Perspectives for 5 Phenyl 1,3 Benzoxazol 2 Amine and Advanced Benzoxazole Design

Rational Design and Synthesis of Novel Analogues of 5-Phenyl-1,3-benzoxazol-2-amine with Tuned Biological Profiles

The rational design of new analogues of this compound is a key strategy for enhancing therapeutic efficacy and selectivity. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern how molecular modifications influence biological outcomes. patsnap.com Researchers systematically alter the benzoxazole (B165842) core, the 2-amino group, and the 5-phenyl substituent to fine-tune the compound's interaction with biological targets. researchgate.netnih.gov

The synthesis of such analogues often involves multi-step reaction sequences. olemiss.edunih.gov A common strategy for creating 2-aminobenzoxazole (B146116) derivatives is the cyclodesulfurization of thioureas formed from the reaction of an aminophenol with an isothiocyanate. nih.gov Modifications can be introduced by using variously substituted aminophenols and isothiocyanates. For instance, studies have shown that introducing electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact the compound's anticancer or antimicrobial activity. nih.govresearchgate.net

Analysis of SAR has revealed critical insights for future design. mdpi.com For many benzoxazole derivatives, substitutions at the C-2 and C-5 positions are crucial for biological activity. mdpi.comnih.gov For example, in a series of 2-arylbenzoxazoles, derivatives with a methoxy (B1213986) group at the 3-position of the C-2 phenyl ring and a chlorine atom at the 5-position of the benzoxazole core showed enhanced antiproliferative activity. mdpi.com This iterative process of design, synthesis, and biological evaluation allows for the strategic development of analogues with optimized potency and reduced off-target effects. frontiersin.org

Table 1: Structure-Activity Relationship (SAR) Insights for Designing Benzoxazole Analogues

| Molecular Modification | Position of Modification | Resulting Impact on Biological Profile | Reference(s) |

| Introduction of a methoxy group | 3-position of the C-2 phenyl ring | Generally increases antiproliferative activity. | mdpi.com |

| Addition of a chlorine atom | 5-position of the benzoxazole core | Enhances antiproliferative activity against specific cancer cell lines. | mdpi.com |

| Presence of an N,N-diethyl or morpholine (B109124) substituent | 4-position of the C-2 phenyl ring | Generally exhibits higher antiproliferative activity. | mdpi.com |

| Amino group | 5-position of the benzoxazole core | Plays a crucial role in improving antituberculosis activity. | researchgate.net |

| Phenyl ring vs. Benzyl ring | 2-position of the benzoxazole core | A phenyl ring can be more effective for antituberculosis activity. | researchgate.net |

In-Depth Mechanistic Studies to Elucidate Molecular Pathways of Biological Action

While many benzoxazole derivatives have demonstrated potent biological activity, a detailed understanding of their molecular mechanisms is often required for further development. Future research will increasingly focus on elucidating the specific biochemical pathways and molecular targets through which compounds like this compound exert their effects.

Mechanistic studies have revealed that benzoxazoles can act on a variety of targets. For example, certain 2-arylbenzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis. nih.gov Other studies have shown that benzoxazole compounds can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, often at the G2/M phase. nih.gov The ability of some derivatives to inhibit enzymes like DNA topoisomerases, which are vital for DNA replication, has also been noted as a potential anticancer mechanism.

Understanding the biosynthesis of naturally occurring benzoxazoles can also provide valuable clues. nih.gov Research into the formation of the benzoxazole ring in natural products like nataxazole has shown it proceeds through an unstable ester intermediate, which is then converted by a zinc-dependent enzyme. nih.gov Such insights into enzymatic processes can inspire the design of new synthetic pathways and help identify potential biological interaction sites. Comprehensive mechanistic studies are essential for validating molecular targets and enabling the design of next-generation benzoxazoles with higher specificity and fewer side effects. researchgate.net

Table 2: Known Molecular Targets and Mechanisms of Action for Benzoxazole Derivatives

| Molecular Target/Mechanism | Biological Effect | Example Class of Benzoxazole | Reference(s) |

| VEGFR-2 Inhibition | Anti-proliferative, Anti-angiogenesis | N-phenylbenzamide-based benzoxazoles | nih.gov |

| Apoptosis Induction | Cytotoxicity in cancer cells | N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives | nih.gov |

| G2/M Phase Cell Cycle Arrest | Cytotoxicity in leukemia cells | N-[3-(benzimidazol-2-yl-amino)phenyl]amine derivatives | nih.gov |

| Enzyme Inhibition (e.g., PARP, MEK) | Anticancer activity | Various 2-aryl-substituted benzoxazoles | researchgate.net |

| Disruption of Cell Wall Synthesis | Antimicrobial activity | General benzoxazole derivatives |

Development of Advanced Integrated Computational and Experimental Methodologies for Lead Optimization

The optimization of lead compounds, turning a promising "hit" into a viable drug candidate, is a complex and resource-intensive process. patsnap.comfrontiersin.org The future of benzoxazole design will be heavily influenced by the development and integration of advanced computational and experimental methods to streamline lead optimization. frontiersin.orgnih.gov This synergy creates a powerful, iterative cycle where computational predictions guide experimental work, and the results, in turn, refine the computational models. mdpi.comucl.ac.uk

Computational techniques are pivotal in this process. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening allow researchers to predict the biological activity and properties of novel benzoxazole analogues before they are synthesized. patsnap.comfrontiersin.org Molecular dynamics simulations can provide detailed insights into how a ligand binds to its target receptor, revealing key interactions that can be enhanced to improve affinity and selectivity. nih.gov These in silico tools enable the rapid assessment of large virtual libraries of compounds, focusing laboratory efforts on the most promising candidates. openmedicinalchemistryjournal.com

The integration of these computational approaches with experimental validation is crucial. frontiersin.orgmdpi.com High-throughput screening (HTS) provides the initial experimental data that can be used to build and train QSAR models. Hits from virtual screening are then synthesized and tested in vitro to confirm their activity. nih.gov This continuous feedback loop between prediction and experimentation accelerates the optimization process, allowing for the refinement of properties like efficacy, selectivity, and pharmacokinetic profiles, ultimately leading to superior drug candidates. patsnap.comucl.ac.uk

Table 3: Integrated Methodologies for Benzoxazole Lead Optimization

| Methodology | Type | Role in Lead Optimization | Reference(s) |

| Virtual Screening (VS) | Computational | Identifies potential hit compounds from large chemical libraries by predicting binding to a target. | frontiersin.orgopenmedicinalchemistryjournal.com |

| Molecular Docking | Computational | Predicts the preferred orientation and binding affinity of a ligand to a receptor. | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Computational | Models the relationship between chemical structure and biological activity to guide the design of more potent analogues. | patsnap.comfrontiersin.org |

| Molecular Dynamics (MD) Simulations | Computational | Simulates the movement of atoms in a ligand-receptor complex to understand binding stability and dynamics. | nih.govnih.gov |

| De Novo Design | Computational | Generates novel molecular structures from scratch with desired pharmacological properties. | nih.govopenmedicinalchemistryjournal.com |

| Chemical Synthesis | Experimental | Creates the designed analogues for biological testing. | nih.govnih.gov |

| In Vitro Biological Assays | Experimental | Measures the biological activity (e.g., enzyme inhibition, cytotoxicity) of synthesized compounds to validate predictions. | nih.govnih.gov |

Exploration of Novel Therapeutic Applications and Integrations in Materials Science

While much of the focus on benzoxazoles has been on their anticancer and antimicrobial properties, future research will undoubtedly explore a wider range of applications. researchgate.netnih.govnih.gov The inherent chemical versatility of the benzoxazole scaffold makes it a candidate for treating other diseases and for use in advanced materials. rsc.orgrsc.org

In therapeutics, benzoxazole derivatives are being investigated for a variety of novel applications. Research has indicated their potential as antiprotozoal agents, with some derivatives showing activity against the parasites responsible for malaria and leishmaniasis. olemiss.edu Other studies have explored their use as anti-influenza agents and for their activity on the central nervous system. nih.gov The development of analogues with activity against new biological targets could open up entirely new therapeutic fields for this class of compounds. researchgate.net

Beyond medicine, the unique photophysical properties of benzoxazoles make them highly valuable in materials science. researchgate.net Their aromatic, planar structure often results in strong fluorescence, making them suitable for use as fluorescent dyes and probes in biological imaging. chemimpex.com Benzoxazole derivatives are also used as optical brighteners in products like laundry detergents. wikipedia.org Furthermore, their stability and reactivity allow for their incorporation into advanced polymers to enhance optical or electronic properties, indicating their potential for applications in electronics and other high-tech materials. chemimpex.com The exploration of these dual-use capabilities—in both medicine and materials—represents a significant and exciting future direction for benzoxazole research.

Table 4: Emerging Applications of Benzoxazole Derivatives

| Application Area | Specific Use | Key Findings / Rationale | Reference(s) |

| Therapeutics | Antiprotozoal Agents | Derivatives showed inhibitory activity against malarial, leishmanial, and trypanosomal species. | olemiss.edu |

| Anti-inflammatory Agents | The benzoxazole scaffold is found in non-steroidal anti-inflammatory drugs like Flunoxaprofen. | wikipedia.orgmdpi.com | |

| Antiviral Agents | Certain derivatives have been evaluated for in vitro anti-influenza virus activity. | nih.gov | |

| Neurological Agents | Serves as an intermediate in the synthesis of drugs targeting neurological disorders. | chemimpex.com | |

| Materials Science | Fluorescent Dyes & Probes | Used in biological imaging due to unique photophysical and fluorescent properties. | researchgate.netchemimpex.com |

| Optical Brighteners | Incorporated into detergents to absorb UV light and re-emit blue light, making fabrics appear whiter. | wikipedia.org | |

| Advanced Polymers | Incorporated into polymers to enhance their optical and electronic properties for use in electronics. | chemimpex.com | |

| Analytical Chemistry | Utilized in methods for detecting specific metal ions for environmental monitoring. | chemimpex.com |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-phenyl-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield and purity?

- Answer: The synthesis of benzoxazole derivatives like this compound commonly involves oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. A cost-effective and environmentally friendly approach uses iodine (I₂) as a desulfurizing agent under reflux conditions. For example, reacting substituted isothiocyanates with aminophenols in the presence of I₂ at 80–100°C for 4–8 hours yields target compounds (60–85% yields). Solvent choice (e.g., DMF or THF) and stoichiometric ratios of I₂ are critical for minimizing byproducts . Characterization typically employs NMR (¹H/¹³C) and mass spectrometry to confirm purity and regioselectivity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?